7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide
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Overview
Description
7-(4-Methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of thiopyrano[2,3-d]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiopyrano ring fused with a thiazole ring, which is further substituted with various functional groups, making it a molecule of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiopyrano Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with a diketone under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazole moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiopyrano[2,3-d]thiazoles in various chemical reactions.
Biology
Biologically, 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural analogs are investigated for their efficacy in treating various diseases, including bacterial infections and cancer.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules. Its derivatives may find applications in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.
Receptor Binding: The compound can bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiopyrano[2,3-d]thiazoles: Other compounds in this class share the core thiopyrano-thiazole structure but differ in their substituents.
Benzothiazoles: These compounds have a similar thiazole ring but lack the fused thiopyrano ring.
Thiazolidinones: These contain a thiazole ring fused with a different heterocyclic system.
Uniqueness
7-(4-Methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and p-tolyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-12-3-7-14(8-4-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-5-9-15(26-2)10-6-13/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKEEFIVLWQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC=C(C=C4)OC)SC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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